molecular formula C7H7BrO2S B1334438 2-(4-Bromothiophen-2-yl)-1,3-dioxolane CAS No. 58267-85-9

2-(4-Bromothiophen-2-yl)-1,3-dioxolane

Cat. No.: B1334438
CAS No.: 58267-85-9
M. Wt: 235.1 g/mol
InChI Key: GDNOSUAFGZBAOR-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-1,3-dioxolane: is an organic compound that belongs to the class of heterocyclic compounds It features a brominated thiophene ring fused with a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromothiophen-2-yl)-1,3-dioxolane typically involves the bromination of thiophene followed by the formation of the dioxolane ring. One common method includes:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Dioxolane Ring: The brominated thiophene is then reacted with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid to form the dioxolane ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 2-(4-Bromothiophen-2-yl)-1,3-dioxolane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the thiophene ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: De-brominated thiophene derivatives or reduced thiophene rings.

Scientific Research Applications

Chemistry: 2-(4-Bromothiophen-2-yl)-1,3-dioxolane is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts.

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-2-yl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

    2-(4-Chlorothiophen-2-yl)-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Fluorothiophen-2-yl)-1,3-dioxolane: Similar structure but with a fluorine atom instead of bromine.

    2-(4-Methylthiophen-2-yl)-1,3-dioxolane: Similar structure but with a methyl group instead of bromine.

Uniqueness: 2-(4-Bromothiophen-2-yl)-1,3-dioxolane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s biological activity.

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c8-5-3-6(11-4-5)7-9-1-2-10-7/h3-4,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNOSUAFGZBAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397425
Record name 2-(4-bromothiophen-2-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58267-85-9
Record name 2-(4-bromothiophen-2-yl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A benzene (55 mL) solution of 4-bromo-2-thiophene carboxaldehyde (9.76 g 51.09 mmol), ethylene glycol (8.55 mL, 153.26 mmol) and p-toluenesulfonic acid monohydrate (0.972 g, 5.11 mmol) was refluxed with azeotropic removal of H2O for 6 h and then cooled to ambient temperature. The reaction mixture was diluted with Et2O and the organics washed with sat'd NaHCO3, brine and then dried (MgSO4), filtered and concentrated. Chromatography on silica gel using 95:5 Hexanes:EtOAc eluted the product to provide the title compound upon concentration as a yellow oil (10.76 g 90% yield): 1H NMR (CDCl3, 400 MHz) δ 7.22 (s, 1H), 7.08 (s, 1H), 6.07 (s, 1H), 4.14–4.00 (m, 4H).
Quantity
55 mL
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9.76 g
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8.55 mL
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0.972 g
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90%

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-thiophene-2-carbaldehyde (175 g, 916 mmol), ethylene glycol (71.1 g, 1.15 mol) and p-toluenesulfonic acid (0.19 g, 1.0 mmol) in toluene (250 mL) is heated to reflux for 7 h using a Dean-Stark apparatus. After cooling, the solution is washed with aq NaHCO3, dried over Na2SO4, filtered and concentrated in vacuo. The residue is distilled to give 2-(4-bromo-thiophen-2-yl)-[1,3]dioxolane (210.6 g, 98%) as a colorless liquid: bp 133-143/11-14 mBar; 1H NMR (CDCl3, 300 MHz) δ 7.21 (s, 1 H), 7.04 (s, 1 H), 6.04 (s, 1 H), 3.95-4.18 (m, 4 H).
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175 g
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71.1 g
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reactant
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250 mL
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0.19 g
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catalyst
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

4-Bromo-thiophene-2-carbaldehyde (9.24 g, 48.4 mmol), ethane-1,2-diol (13.5 mL, 242 mmol), toluene-4-sulfonic acid monohydrate (416 mg, 2.42 mmol) were dissolved in toluene (100 mL), and the solution was stirred for 1.5 hours under reflux. An aqueous solution of saturated sodium bicarbonate was added to the reaction solution at 0° C., which was then extracted with ethyl acetate, the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated in vacuo, the residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=20:1), and the title compound (11.8 g, quantitatively) was obtained as a white solid.
Quantity
9.24 g
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reactant
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13.5 mL
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416 mg
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100 mL
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Synthesis routes and methods V

Procedure details

In a 100 mL roundbottom flask equipped with a dean stark trap and a reflux condenser, 4-bromothiophene-2-carboxaldehyde (25 g, 131 mMol) and a catalytic amount of p-toluenesulfonic acid were dissolved in benzene (50 mL). The mixture was heated to reflux overnight. The reaction was cooled, washed with sat'd sodium bicarbonate, water, dried (MgSO4) and concentrated. Purification by fractional distillation (80°-90° C., 0.5 mm Hg) afforded 24.23 g (72%) of the desired dioxolane as a clear liquid.
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25 g
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50 mL
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72%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromothiophen-2-yl)-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-(4-Bromothiophen-2-yl)-1,3-dioxolane
Reactant of Route 3
2-(4-Bromothiophen-2-yl)-1,3-dioxolane
Reactant of Route 4
2-(4-Bromothiophen-2-yl)-1,3-dioxolane
Reactant of Route 5
2-(4-Bromothiophen-2-yl)-1,3-dioxolane
Reactant of Route 6
2-(4-Bromothiophen-2-yl)-1,3-dioxolane

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